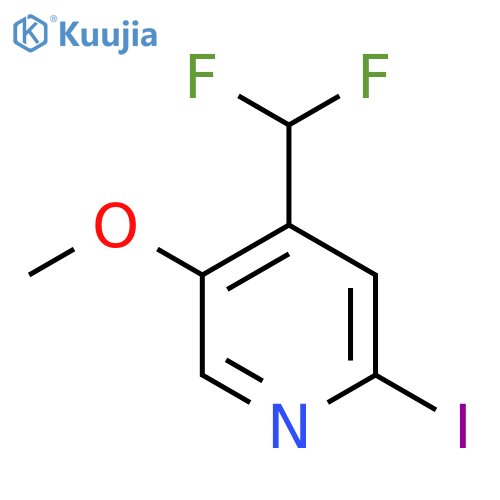

Cas no 1805119-41-8 (4-(Difluoromethyl)-2-iodo-5-methoxypyridine)

4-(Difluoromethyl)-2-iodo-5-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-2-iodo-5-methoxypyridine

-

- インチ: 1S/C7H6F2INO/c1-12-5-3-11-6(10)2-4(5)7(8)9/h2-3,7H,1H3

- InChIKey: XMJCMOMYIVMYNK-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(F)F)=C(C=N1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 22.1

4-(Difluoromethyl)-2-iodo-5-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029077345-250mg |

4-(Difluoromethyl)-2-iodo-5-methoxypyridine |

1805119-41-8 | 97% | 250mg |

$480.00 | 2022-04-01 | |

| Alichem | A029077345-1g |

4-(Difluoromethyl)-2-iodo-5-methoxypyridine |

1805119-41-8 | 97% | 1g |

$1,490.00 | 2022-04-01 | |

| Alichem | A029077345-500mg |

4-(Difluoromethyl)-2-iodo-5-methoxypyridine |

1805119-41-8 | 97% | 500mg |

$815.00 | 2022-04-01 |

4-(Difluoromethyl)-2-iodo-5-methoxypyridine 関連文献

-

1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

4-(Difluoromethyl)-2-iodo-5-methoxypyridineに関する追加情報

4-(Difluoromethyl)-2-iodo-5-methoxypyridine: A Comprehensive Overview

4-(Difluoromethyl)-2-iodo-5-methoxypyridine, also known by its CAS registry number CAS No. 1805119-41-8, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a difluoromethyl group at the 4-position, an iodo group at the 2-position, and a methoxy group at the 5-position. These substituents contribute to its distinctive chemical properties and reactivity, making it a valuable compound in both academic research and industrial applications.

The synthesis of 4-(Difluoromethyl)-2-iodo-5-methoxypyridine involves a series of carefully designed organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in several studies to facilitate the construction of the iodo-substituted pyridine framework.

One of the most notable applications of 4-(Difluoromethyl)-2-iodo-5-methoxypyridine is in the field of medicinal chemistry. The compound serves as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates for treating cancer, inflammation, and infectious diseases. Its ability to act as a versatile building block allows chemists to explore diverse structural modifications, leading to the discovery of novel therapeutic agents. For example, researchers have utilized this compound to develop pyridine-based inhibitors targeting specific enzymes involved in cellular signaling pathways.

In addition to its role in drug discovery, 4-(Difluoromethyl)-2-iodo-5-methoxypyridine has also found applications in materials science. The compound's electronic properties make it a promising candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into conjugated polymer systems can enhance their charge transport properties, leading to improved device performance.

The chemical stability and reactivity of 4-(Difluoromethyl)-2-iodo-5-methoxypyridine are influenced by its substituents. The methoxy group at the 5-position introduces electron-donating effects, which can modulate the electronic environment of the pyridine ring. Meanwhile, the iodo group at the 2-position provides a site for further functionalization through nucleophilic substitution or coupling reactions. The difluoromethyl group at the 4-position contributes to both steric and electronic effects, further tuning the compound's reactivity.

From an environmental perspective, understanding the degradation pathways and ecological impact of 4-(Difluoromethyl)-2-iodo-5-methoxypyridine is crucial for its safe handling and disposal. Recent environmental studies have focused on assessing its biodegradability under various conditions, including aerobic and anaerobic microbial degradation. These studies aim to ensure that the compound can be used responsibly without posing significant risks to ecosystems.

In conclusion, 4-(Difluoromethyl)-2-iodo-5-methoxypyridine, with its unique structure and versatile properties, continues to be a valuable compound in both research and industrial settings. Its applications span across medicinal chemistry, materials science, and environmental studies, underscoring its importance as a multi-functional building block in modern chemistry.

1805119-41-8 (4-(Difluoromethyl)-2-iodo-5-methoxypyridine) 関連製品

- 866561-43-5(5-(chloromethyl)pyridin-2-amine hydrochloride)

- 5628-66-0(4-Chloro-2,3-dimethylbenzoic acid)

- 1219826-70-6(Benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide)

- 2248268-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(ethylsulfanyl)cyclopropane-1-carboxylate)

- 5651-47-8(3-Isopropylbenzoic acid)

- 38678-61-4(Phe-Gly-NH2)

- 2034413-57-3(4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine)

- 1314967-02-6((2-Isopropoxyphenyl)(methyl)sulfane)

- 536706-05-5(3-(3,5-dimethylphenyl)-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)

- 1805557-09-8(Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate)